N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide
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Overview
Description
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound that features a tetrahydrofuran ring, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the ethyl group. The trifluoromethylphenoxy group is then attached through a series of reactions involving halogenation and nucleophilic substitution. The final step involves the formation of the amide bond through a condensation reaction with a suitable amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in binding to specific proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxy group and have similar biological activities.
Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethyl group and exhibit similar chemical reactivity.
Tetrahydrofuran derivatives: These compounds feature the tetrahydrofuran ring and have comparable physical properties
Uniqueness
N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrahydrofuran ring provides rigidity and specificity in molecular interactions .
Properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-10(14-7-4-8-22-14)20-15(21)11(2)23-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9-11,14H,4,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPOAAAUJGAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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